molecular formula C18H17N3O B6081628 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile

Cat. No. B6081628
M. Wt: 291.3 g/mol
InChI Key: RDHKOALIKWOSGV-UHFFFAOYSA-N
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Description

2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile, also known as DAPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DAPC is a heterocyclic compound that belongs to the class of chromenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has been found to increase the production of reactive oxygen species (ROS) and decrease the levels of anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cytotoxicity in cancer cells, leading to cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which may contribute to its potential as a therapeutic agent for cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Additionally, the synthesis of this compound is relatively simple and can be carried out using readily available reagents. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases. Further research is also needed to investigate the potential toxic effects of this compound and its derivatives. Overall, this compound has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,4-dimethylphenylacetonitrile with malononitrile and 4-hydroxycoumarin in the presence of ammonium acetate and glacial acetic acid. The reaction proceeds via a Knoevenagel condensation followed by cyclization and subsequent reduction of the resulting intermediate. The yield of this compound obtained through this method is reported to be around 70%.

Scientific Research Applications

2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. In recent years, this compound has gained attention as a potential therapeutic agent for the treatment of cancer due to its ability to induce apoptosis in cancer cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1).

properties

IUPAC Name

2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(20)8-16(14)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHKOALIKWOSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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